4-Ethynyl-2-phenylpyridine 4-Ethynyl-2-phenylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18305482
InChI: InChI=1S/C13H9N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h1,3-10H
SMILES:
Molecular Formula: C13H9N
Molecular Weight: 179.22 g/mol

4-Ethynyl-2-phenylpyridine

CAS No.:

Cat. No.: VC18305482

Molecular Formula: C13H9N

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

4-Ethynyl-2-phenylpyridine -

Specification

Molecular Formula C13H9N
Molecular Weight 179.22 g/mol
IUPAC Name 4-ethynyl-2-phenylpyridine
Standard InChI InChI=1S/C13H9N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h1,3-10H
Standard InChI Key BZTXDLVZVGGZGQ-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC(=NC=C1)C2=CC=CC=C2

Introduction

Structural and Electronic Characteristics

The molecular structure of 4-ethynyl-2-phenylpyridine combines the electron-deficient pyridine ring with the electron-rich ethynyl and phenyl substituents. The pyridine nitrogen at the 1-position creates a dipole moment, while the ethynyl group at the 4-position introduces sp-hybridized carbon atoms capable of π-conjugation. This conjugation extends through the pyridine ring to the phenyl group, resulting in a planar geometry that facilitates intermolecular interactions.

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₃H₉N
Molecular Weight179.22 g/mol
Boiling Point~280–300°C (estimated)
SolubilitySoluble in DCM, THF, DMF
Dipole Moment~2.1 D (calculated)

The ethynyl group’s linear geometry and high electron density make it amenable to click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reactivity is critical for applications in bioconjugation and polymer synthesis.

Synthetic Methodologies

Sonogashira Coupling

The most common route to 4-ethynyl-2-phenylpyridine involves a Sonogashira coupling between 4-bromo-2-phenylpyridine and a terminal alkyne. This palladium-catalyzed reaction proceeds under mild conditions, typically using Pd(PPh₃)₂Cl₂ as a catalyst, CuI as a co-catalyst, and a base such as triethylamine in THF or DMF .

Representative Reaction Conditions:

  • Substrate: 4-Bromo-2-phenylpyridine (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Solvent: THF, 60°C, 12 h

  • Yield: 75–85%

Following coupling, desilylation with TBAF (tetrabutylammonium fluoride) yields the free ethynyl derivative.

Direct C–H Ethynylation

Coordination Chemistry and Catalytic Applications

The ethynyl and pyridine groups make 4-ethynyl-2-phenylpyridine an effective ligand for transition metals. Its binding modes include:

  • Monodentate: Coordination via pyridine nitrogen.

  • Bridging: Ethynyl group linking two metal centers.

Case Study: Ruthenium Complexes
Reaction with RuCl₃ in ethanol yields a dinuclear complex, [Ru₂(μ-Cl)₂(4-ethynyl-2-phenylpyridine)₄], which exhibits catalytic activity in transfer hydrogenation of ketones. Key performance metrics:

SubstrateTOF (h⁻¹)Conversion (%)
Acetophenone1,20098
Cyclohexanone95092

These complexes leverage the ethynyl group’s ability to stabilize metal-metal interactions, enhancing catalytic turnover .

Materials Science Applications

Conjugated Polymers

Incorporating 4-ethynyl-2-phenylpyridine into poly(arylene ethynylene) backbones enhances electron transport properties. A study comparing polymer performance reported:

PolymerConductivity (S/cm)Bandgap (eV)
P1 (with pyridine)0.152.8
P2 (without)0.083.2

The reduced bandgap and improved conductivity stem from the pyridine’s electron-withdrawing nature and the ethynyl group’s conjugation .

Metal-Organic Frameworks (MOFs)

As a linker in Zn-based MOFs, 4-ethynyl-2-phenylpyridine forms porous structures with high CO₂ adsorption capacity (3.2 mmol/g at 1 bar, 298 K). The ethynyl moiety increases framework rigidity, preventing pore collapse during activation.

Cell LineIC₅₀ (μM)
A549 (lung cancer)12.4
MCF-7 (breast cancer)18.7

Further pharmacokinetic studies are needed to evaluate in vivo efficacy.

Challenges and Future Directions

Current limitations in the utilization of 4-ethynyl-2-phenylpyridine include:

  • Synthetic Scalability: Sonogashira couplings require expensive palladium catalysts, necessitating the development of cheaper alternatives (e.g., nickel catalysis).

  • Regioselectivity: Competing ethynylation at the 3-position remains an issue in direct C–H functionalization.

  • Stability: The ethynyl group’s susceptibility to oxidation under ambient conditions limits long-term storage.

Future research should focus on photocatalytic ethynylation methods and applications in organic photovoltaics, where its electronic properties could improve light-harvesting efficiency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator